(S)-1-(2-Oxo-1,2-dihydropyridine-3-carbonyl)pyrrolidine-2-carboxylic acid is a complex organic compound characterized by its unique structural features. It belongs to the class of pyrrolidine derivatives and contains a dihydropyridine moiety, which is significant in medicinal chemistry due to its diverse biological activities. The compound's molecular formula is CHNO, and it has a molecular weight of approximately 248.24 g/mol. The presence of both carbonyl and carboxylic acid functional groups contributes to its reactivity and potential applications in drug development.
(S)-1-(2-Oxo-1,2-dihydropyridine-3-carbonyl)pyrrolidine-2-carboxylic acid exhibits notable biological activities, primarily due to the dihydropyridine structure, which is known for its role in calcium channel modulation. Research indicates that compounds with similar structures can exhibit:
The synthesis of (S)-1-(2-Oxo-1,2-dihydropyridine-3-carbonyl)pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions:
This compound has potential applications in various fields:
Interaction studies are crucial for understanding how (S)-1-(2-Oxo-1,2-dihydropyridine-3-carbonyl)pyrrolidine-2-carboxylic acid interacts with biological targets:
Several compounds exhibit structural similarities to (S)-1-(2-Oxo-1,2-dihydropyridine-3-carbonyl)pyrrolidine-2-carboxylic acid, highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Score | Notable Features |
|---|---|---|---|
| 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 15506-18-0 | 0.95 | Methyl substitution enhances lipophilicity |
| 3-(Aminomethyl)pyridin-2(1H)-one hydrochloride | 85468-38-8 | 0.93 | Exhibits different biological activity profiles |
| 2-Oxo-1,2-dihydropyridine-3-carbonitrile | 20577-27-9 | 0.80 | Contains a nitrile group; differing reactivity |
| 6-Oxo-1,6-dihydropyridine-3-carbaldehyde | 106984-91-2 | 0.73 | Aldehyde functionality alters reactivity |
These comparisons illustrate that while there are structural similarities among these compounds, (S)-1-(2-Oxo-1,2-dihydropyridine-3-carbonyl)pyrrolidine-2-carboxylic acid possesses distinct functional characteristics that may influence its biological activity and applications in medicinal chemistry.